molecular formula C13H17LiN2O4 B2417294 Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate CAS No. 2228307-08-0

Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate

Cat. No.: B2417294
CAS No.: 2228307-08-0
M. Wt: 272.23
InChI Key: XRMBPPMZSBCUJJ-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate is a chemical compound with a complex structure that includes a lithium ion, a pyridine ring, and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate typically involves multiple steps. One common method includes the reaction of 2-(aminomethyl)pyridine with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected intermediate. This intermediate is then reacted with lithium acetate to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce the free amine form of the compound.

Scientific Research Applications

Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving lithium’s effects on biological systems, particularly in neuroscience research.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate involves its interaction with molecular targets and pathways. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and signal transduction. The pyridine ring and tert-butoxycarbonyl group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]sulfinate
  • Lithium(1+) ion 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate

Uniqueness

Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate is unique due to its specific structure, which includes a pyridine ring and a tert-butoxycarbonyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. The presence of the lithium ion also adds to its uniqueness, as lithium compounds are known for their therapeutic and industrial significance.

Properties

IUPAC Name

lithium;2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4.Li/c1-13(2,3)19-12(18)15-8-10-6-9(4-5-14-10)7-11(16)17;/h4-6H,7-8H2,1-3H3,(H,15,18)(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMBPPMZSBCUJJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NCC1=NC=CC(=C1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17LiN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228307-08-0
Record name lithium(1+) 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate
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